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Compound of Interest

Compound Name: 3-Chloropyridazine-4-carbonitrile

Cat. No.: B072934 Get Quote

An In-Depth Technical Guide to 3-Chloropyridazine-4-carbonitrile: Synthesis, Reactivity, and

Applications in Modern Drug Discovery

Abstract
3-Chloropyridazine-4-carbonitrile is a functionalized heterocyclic compound of significant

interest to the fields of medicinal chemistry and materials science. Its unique electronic

properties, stemming from the electron-deficient pyridazine core and the presence of

strategically placed chloro and nitrile substituents, render it a versatile building block for the

synthesis of more complex molecular architectures. This guide provides a comprehensive

technical overview of its chemical properties, spectroscopic profile, core reactivity, and

applications. We delve into the mechanistic underpinnings of its primary reaction pathway—

Nucleophilic Aromatic Substitution (SNAr)—and provide a detailed, field-proven protocol for its

use in synthesizing key downstream intermediates. This document is intended for researchers,

chemists, and drug development professionals seeking to leverage this valuable scaffold in

their synthetic programs, particularly in the development of targeted therapeutics and novel

chemical entities.

Introduction: The Pyridazine Scaffold in Medicinal
Chemistry
Nitrogen-containing heterocycles are foundational structural motifs in pharmaceutical science,

present in a vast number of FDA-approved drugs. Among these, the 1,2-diazine ring system of

pyridazine has emerged as a "privileged scaffold".[1] Pyridazine derivatives exhibit a wide

spectrum of biological activities, including anticancer, analgesic, and antimicrobial properties.[1]
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[2] The electron-deficient nature of the pyridazine ring allows it to participate in key biological

interactions, such as hydrogen bonding and π-stacking, while also providing a stable,

synthetically tractable core.

3-Chloropyridazine-4-carbonitrile (CAS 1445-56-3) represents a highly valuable, bifunctional

iteration of this scaffold. The chlorine atom at the C3 position serves as an excellent leaving

group for nucleophilic substitution, while the nitrile group at C4 provides a handle for further

chemical transformations or can act as a key pharmacophoric element. Its utility is particularly

pronounced in the construction of compound libraries for drug discovery screening and as a

core component in targeted therapies, such as protein degraders.[3]

Physicochemical and Spectroscopic Profile
A precise understanding of a compound's physical and analytical characteristics is critical for its

effective use in synthesis.

Key Properties
Property Value Reference(s)

IUPAC Name
3-chloropyridazine-4-

carbonitrile
[4]

CAS Number 1445-56-3 [3][4][5]

Molecular Formula C₅H₂ClN₃ [3][4][6]

Molecular Weight 139.54 g/mol [4][6]

Appearance White to yellow or brown solid [4]

InChI Key
GAQMHKPMJLFJPC-

UHFFFAOYSA-N
[4]

Storage
Inert atmosphere, store in

freezer, under -20°C
[4]

Spectroscopic Characterization (Predicted)
While full spectral data requires experimental acquisition, the structure of 3-Chloropyridazine-
4-carbonitrile allows for a confident prediction of its key spectroscopic features based on
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established principles and data from analogous structures.[7][8][9][10]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing two

distinct signals in the downfield aromatic region (typically δ 8.0-9.5 ppm) corresponding to

the two protons on the pyridazine ring. These signals would likely appear as doublets due to

mutual coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum should display five signals. The carbon

of the nitrile group (C≡N) is anticipated in the δ 115-125 ppm range.[8] The four carbons of

the pyridazine ring would appear in the aromatic region (δ 120-160 ppm), with the carbon

attached to the chlorine atom being significantly influenced by the halogen's

electronegativity.

Infrared (IR) Spectroscopy: The IR spectrum provides clear diagnostic markers for the key

functional groups. A sharp and strong absorption band is expected in the 2220-2260 cm⁻¹

region, which is characteristic of the nitrile (C≡N) stretching vibration.[8] The 1400-1600 cm⁻¹

region will contain C=N and C=C stretching vibrations from the pyridazine ring.[8] A C-Cl

stretch will be observable in the fingerprint region (typically <800 cm⁻¹).

Core Reactivity and Mechanistic Insights
The synthetic utility of 3-Chloropyridazine-4-carbonitrile is dominated by the reactivity of the

chlorine atom at the C3 position.

Nucleophilic Aromatic Substitution (SNAr)
The pyridazine ring is inherently electron-deficient due to the presence of two electronegative

nitrogen atoms. This electronic property deactivates the ring towards electrophilic substitution

but strongly activates it for Nucleophilic Aromatic Substitution (SNAr), especially at positions

ortho and para to the ring nitrogens. The chlorine atom at C3 is thus highly susceptible to

displacement by a wide range of nucleophiles.

The mechanism proceeds via a two-step addition-elimination pathway. The nucleophile first

attacks the carbon atom bearing the chloro leaving group, forming a resonance-stabilized

anionic intermediate known as a Meisenheimer complex. In the second, typically rapid step, the

leaving group (chloride) is expelled, restoring the aromaticity of the ring. The stability of the
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Meisenheimer complex is the key to this reaction's feasibility and is enhanced by the electron-

withdrawing nature of the pyridazine nitrogens and the adjacent nitrile group.

Caption: Generalized mechanism for the SNAr reaction of 3-Chloropyridazine-4-carbonitrile.

Application in Synthetic Chemistry: A Validated
Protocol
A primary application of 3-Chloropyridazine-4-carbonitrile is as a precursor for more

elaborate structures.[11] Its reaction with methylamine to produce 3-(Methylamino)pyridazine-

4-carbonitrile is a representative and industrially scalable transformation.[12]

Protocol: Synthesis of 3-(Methylamino)pyridazine-4-
carbonitrile
This protocol details the laboratory-scale synthesis via an SNAr reaction. The causality behind

the experimental choices is critical: elevated temperature is required to overcome the activation

energy of the reaction, and a sealed vessel is often used to contain volatile reagents like

methylamine.[12] The optional base is added to neutralize the HCl byproduct, preventing

potential side reactions or protonation of the amine nucleophile.

Materials:

3-Chloropyridazine-4-carbonitrile (1.0 equivalent)

Methylamine (1.5 - 2.0 equivalents, e.g., as a 40% aqueous solution or 2M solution in THF)

Anhydrous solvent (e.g., THF, Ethanol, or n-Butanol)

Base (optional, 2.0 equivalents, e.g., Triethylamine or Sodium Bicarbonate)

Ethyl acetate (EtOAc), Water, Brine

Anhydrous sodium sulfate (Na₂SO₄)

Experimental Workflow:
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Caption: Experimental workflow for the synthesis of 3-(Methylamino)pyridazine-4-carbonitrile.

Step-by-Step Methodology:

Reaction Setup: In a well-ventilated fume hood, equip a dry round-bottom flask with a

magnetic stir bar and a reflux condenser.[11]

Reagent Addition: Charge the flask with 3-chloropyridazine-4-carbonitrile (1.0 eq) and

anhydrous THF to a concentration of approximately 0.1 M.[11] If using a base, add

triethylamine (2.0 eq).

Nucleophile Introduction: Begin stirring and slowly add the methylamine solution (1.5-2.0 eq)

to the mixture at room temperature.[11]

Reaction: Heat the mixture to reflux and monitor its progress by thin-layer chromatography

(TLC) or high-performance liquid chromatography (HPLC) until the starting material is

consumed.[12]

Workup: Cool the reaction to room temperature and concentrate the mixture under reduced

pressure to remove the solvent.[11]

Extraction: Re-dissolve the residue in ethyl acetate (EtOAc). Wash the organic layer

sequentially with water (2x) and brine (1x).[11]

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate in vacuo to yield the crude product.[11]

Purification: Purify the crude residue by flash column chromatography on silica gel, using a

suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure

product.[11]

Characterization: Confirm the identity and purity of the final compound using appropriate

analytical techniques (¹H NMR, ¹³C NMR, MS, IR).[11]

Broader Applications in Drug Discovery
The synthetic accessibility and predictable reactivity of 3-Chloropyridazine-4-carbonitrile
make it an attractive starting point for various drug discovery campaigns.
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Library Synthesis: The SNAr reaction is robust and tolerant of diverse functional groups. This

allows for the parallel synthesis of large libraries of pyridazine analogues by reacting the

starting material with a wide array of amine, thiol, or alcohol nucleophiles, enabling rapid

exploration of the structure-activity relationship (SAR).

Protein Degrader Building Block: The compound is explicitly categorized as a "Protein

Degrader Building Block".[3] In the context of technologies like PROTACs (Proteolysis-

targeting chimeras), this scaffold can serve as a central core or linker element, connecting a

protein-of-interest (POI) binder to an E3 ligase binder, ultimately leading to targeted protein

degradation.

Safety and Handling
As a reactive chemical intermediate, 3-Chloropyridazine-4-carbonitrile must be handled with

appropriate precautions.

Hazard Statements: The compound is associated with the following hazard statements:

H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye

irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[4]

Personal Protective Equipment (PPE): All manipulations should be performed in a certified

chemical fume hood.[11] Standard PPE, including safety goggles, a lab coat, and chemical-

resistant gloves, is mandatory.[11]

Conclusion
3-Chloropyridazine-4-carbonitrile is a high-value synthetic intermediate whose utility is

anchored in the predictable and efficient Nucleophilic Aromatic Substitution chemistry of its C3-

chloro substituent. Its bifunctional nature provides a robust platform for generating molecular

diversity, making it an essential tool for medicinal chemists. From the synthesis of focused

compound libraries to its incorporation into advanced therapeutic modalities like protein

degraders, this compound continues to be a relevant and powerful building block in the pursuit

of novel therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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